molecular formula C9H15NO B13592137 2-(2,5-Dimethylfuran-3-yl)propan-1-amine

2-(2,5-Dimethylfuran-3-yl)propan-1-amine

Cat. No.: B13592137
M. Wt: 153.22 g/mol
InChI Key: PTISJUVRLOAOLP-UHFFFAOYSA-N
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Description

2-(2,5-Dimethylfuran-3-yl)propan-1-amine is an organic compound with the molecular formula C9H15NO It is a derivative of furan, a heterocyclic aromatic organic compound, and contains an amine group attached to a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethylfuran-3-yl)propan-1-amine typically involves the reaction of 2,5-dimethylfuran with a suitable amine precursor under controlled conditions. One common method is the reductive amination of 2,5-dimethylfuran-3-carbaldehyde with a primary amine, followed by reduction with a reducing agent such as sodium borohydride or lithium aluminum hydride .

Industrial Production Methods

Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The choice of catalysts and reaction conditions is optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethylfuran-3-yl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can further modify the amine group or the furan ring.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-3-carboxylic acid derivatives, while substitution reactions can produce a variety of N-substituted amines.

Scientific Research Applications

2-(2,5-Dimethylfuran-3-yl)propan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethylfuran-3-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with biological molecules, influencing their activity. The furan ring may also participate in π-π interactions with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethylfuran: A precursor in the synthesis of 2-(2,5-Dimethylfuran-3-yl)propan-1-amine.

    2-(2,5-Dimethylfuran-3-yl)ethanamine: A structurally similar compound with a shorter carbon chain.

    2-(2,5-Dimethylfuran-3-yl)butan-1-amine: A compound with a longer carbon chain.

Uniqueness

This compound is unique due to its specific combination of a furan ring and a propylamine chain, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

2-(2,5-dimethylfuran-3-yl)propan-1-amine

InChI

InChI=1S/C9H15NO/c1-6(5-10)9-4-7(2)11-8(9)3/h4,6H,5,10H2,1-3H3

InChI Key

PTISJUVRLOAOLP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(O1)C)C(C)CN

Origin of Product

United States

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